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Compound of Interest

Compound Name: YTX-465

Cat. No.: B15073584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YTX-465, a potent inhibitor of Stearoyl-CoA

Desaturase (SCD), with other alternatives, supported by experimental data. YTX-465 and its

clinical-stage derivative, YTX-7739, have emerged as promising therapeutic candidates for

neurodegenerative diseases, particularly Parkinson's disease, by targeting the dysregulation of

lipid metabolism.

Mechanism of Action: Targeting Lipid Desaturation
YTX-465 exerts its effects by inhibiting Stearoyl-CoA Desaturase (SCD), a key enzyme in the

biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). This

inhibition leads to a decrease in the cellular pool of MUFAs, such as oleic acid (C18:1) and

palmitoleic acid (C16:1), and a relative increase in SFAs like stearic acid (C18:0) and palmitic

acid (C16:0). This modulation of the cellular lipid profile has been shown to mitigate the toxicity

of α-synuclein, a protein central to the pathology of Parkinson's disease.[1]

The signaling pathway below illustrates the central role of SCD in lipid metabolism and the

point of intervention for YTX-465.
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Caption: YTX-465 inhibits SCD, blocking the conversion of SFAs to MUFAs.

Comparative Performance of SCD Inhibitors
The following table summarizes the in vitro potency of YTX-465 and other small molecule SCD

inhibitors. The data for YTX-7739, a close analog of YTX-465, provides a direct comparison

with the reference compound CAY10566.
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Compound Target IC50 (nM) Assay System Reference

YTX-465 SCD / Ole1 39 / 30,400 Not Specified [2]

YTX-7739 SCD 1.6
Rat Liver

Microsomes
[3]

CAY10566 SCD 3.7
Rat Liver

Microsomes
[3]

A939572 mSCD1 / hSCD1 <4 / 37 Not Specified [2]

MK-8245 hSCD1 / rSCD1 1 / 3 Not Specified [2]

MF-438 rSCD1 2.3 (EC50) Not Specified [2]

Note: Data for A939572, MK-8245, and MF-438 are from different experimental systems and

should be compared with caution.

Quantitative Lipidomic Effects of YTX-7739
Treatment with YTX-7739 demonstrates a clear, dose-dependent reduction in the desaturation

of C16 and C18 fatty acids, a direct measure of SCD inhibition.
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Treatment
Group

C16
Desaturation
Index (%
Reduction)

C18
Desaturation
Index (%
Reduction)

Tissue/Cell
Type

Reference

YTX-7739 (0.1

µM)
~50% ~50%

M17

Neuroblastoma

Cells

[3]

YTX-7739 (1 µM) ~75% ~80%

M17

Neuroblastoma

Cells

[3]

YTX-7739 (30

mg/kg)
73% (maximal) 68% (maximal) Rat Plasma [4]

YTX-7739 (30

mg/kg)
50% (maximal) 48% (maximal) Rat Brain [4]

Alternative Therapeutic Strategies
Other strategies targeting lipid metabolism for neurodegenerative diseases are also under

investigation. These include the inhibition of other SCD isoforms like SCD5 and enzymes such

as hormone-sensitive lipase (LIPE). While direct comparative lipidomics data with YTX-465 is

not yet available, these approaches represent alternative methods to modulate cellular lipid

composition.

Experimental Protocols: Lipidomics Analysis
The following is a representative workflow for a targeted lipidomics experiment to validate the

effects of a compound like YTX-465 on cellular fatty acid composition.
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Caption: A typical workflow for analyzing fatty acid composition.
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Detailed Methodology:
1. Cell Culture and Treatment:

Plate cells (e.g., M17 neuroblastoma cells) at a desired density and allow them to adhere

overnight.

Treat cells with various concentrations of YTX-465 or vehicle control (e.g., DMSO) for a

specified period (e.g., 48-72 hours).

2. Lipid Extraction (Folch Method):

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline

(PBS).

Add a 2:1 (v/v) mixture of chloroform:methanol to the cells to lyse them and solubilize lipids.

Scrape the cells and transfer the lysate to a glass tube.

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

Carefully collect the lower organic phase containing the lipids.

3. Fatty Acid Methyl Ester (FAME) Derivatization:

Dry the extracted lipids under a stream of nitrogen.

Resuspend the lipid film in a solution of 2% sulfuric acid in methanol.

Heat the mixture at 80°C for 1 hour to convert fatty acids to their methyl esters.

After cooling, add hexane and water, vortex, and centrifuge.

Collect the upper hexane layer containing the FAMEs.

4. GC-MS Analysis:

Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column

(e.g., a polar column for FAME separation).
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Use a temperature gradient to separate the different FAMEs based on their boiling points

and polarity.

The eluting compounds are then introduced into a mass spectrometer for detection and

identification based on their mass-to-charge ratio and fragmentation patterns.

5. Data Analysis:

Integrate the peak areas for each identified fatty acid methyl ester.

Quantify the absolute or relative amounts of each fatty acid.

Calculate the desaturation index by dividing the amount of the monounsaturated fatty acid by

the amount of its corresponding saturated fatty acid (e.g., C18:1/C18:0 and C16:1/C16:0).

Perform statistical analysis to determine the significance of the changes observed with YTX-
465 treatment compared to the control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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